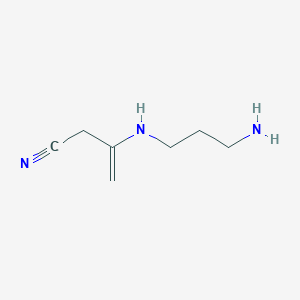
3-((3-Aminopropyl)amino)but-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Aminopropyl)amino)but-3-enenitrile is an organic compound characterized by the presence of both an amino group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopropyl)amino)but-3-enenitrile typically involves the reaction of 3-aminopropylamine with but-3-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-((3-Aminopropyl)amino)but-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes or nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amines or amides.
科学的研究の応用
3-((3-Aminopropyl)amino)but-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 3-((3-Aminopropyl)amino)but-3-enenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions.
類似化合物との比較
3-Aminopropylamine: Similar in structure but lacks the nitrile group.
But-3-enenitrile: Contains the nitrile group but lacks the amino group.
3-Aminobut-2-enenitrile: Similar but with different positioning of the amino group.
Uniqueness: 3-((3-Aminopropyl)amino)but-3-enenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
113518-22-2 |
|---|---|
分子式 |
C7H13N3 |
分子量 |
139.20 g/mol |
IUPAC名 |
3-(3-aminopropylamino)but-3-enenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(3-5-9)10-6-2-4-8/h10H,1-4,6,8H2 |
InChIキー |
QJJJDYNOXPEYRK-UHFFFAOYSA-N |
正規SMILES |
C=C(CC#N)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
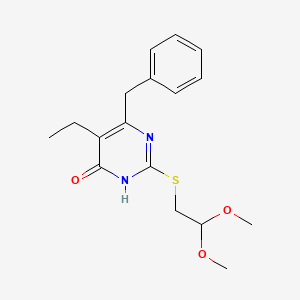
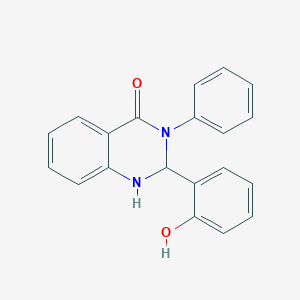
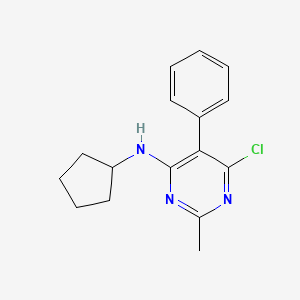
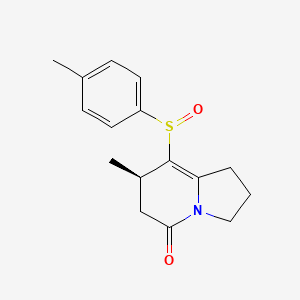

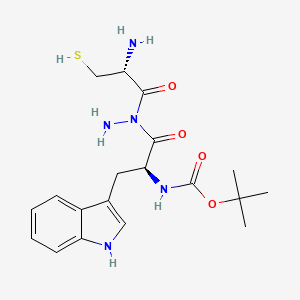
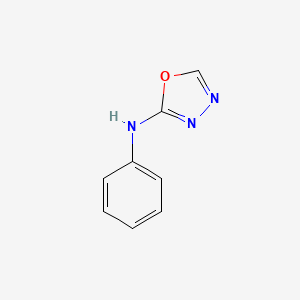

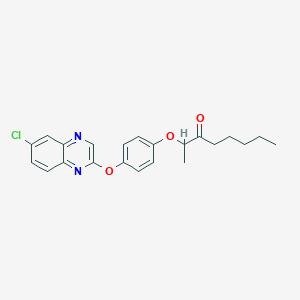
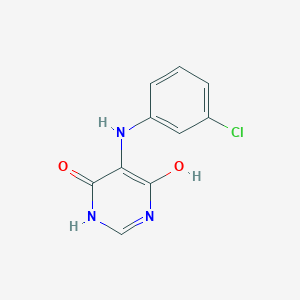
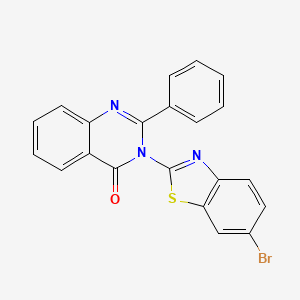
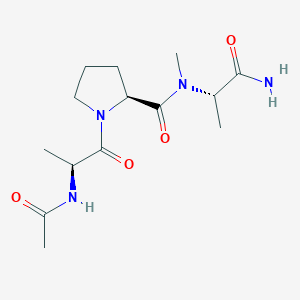
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
